3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-amino-2-(trifluoromethyl)phenoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)8-6-7(14)2-3-9(8)16-5-1-4-15/h2-3,6,15H,1,4-5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGZZZIARPWTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Amino 2 Trifluoromethyl Phenoxy Propan 1 Ol and Its Structural Analogs
Synthesis of Key Precursors: 4-Amino-2-(trifluoromethyl)phenol Derivatives
The central building block for the target molecule is 4-amino-2-(trifluoromethyl)phenol. The synthesis of this intermediate requires the strategic placement of the amino, hydroxyl, and trifluoromethyl groups on the benzene (B151609) ring. A common synthetic strategy involves the nitration of a trifluoromethyl-substituted phenol, followed by the reduction of the nitro group.
A documented route involves the preparation of 3-trifluoromethyl-4-nitrophenol. This can be achieved by the diazotization of 3-(trifluoromethyl)-4-nitroaniline, followed by hydrolysis of the resulting diazonium salt in a boiling mixture of xylene and aqueous copper sulfate. google.com The presence of xylene in this hydrolysis step has been shown to significantly improve the yield compared to conventional aqueous hydrolysis. google.com
Once 3-trifluoromethyl-4-nitrophenol (which is structurally equivalent to 4-nitro-2-(trifluoromethyl)phenol) is obtained, the final step is the reduction of the nitro group to an amine. This transformation can be accomplished using various standard reduction methods, such as catalytic hydrogenation with H₂ gas over a palladium or platinum catalyst, to yield the desired 4-amino-2-(trifluoromethyl)phenol. prepchem.com
Formation of the Propan-1-ol Chain and its Precursors
The propan-1-ol side chain is the third key component of the final molecule. For the purpose of constructing the aryl ether, this three-carbon unit is typically introduced using a precursor that has a leaving group at one end and a hydroxyl group (which may be protected) at the other.
Commonly used precursors for this purpose include:
3-chloropropan-1-ol
3-bromopropan-1-ol
Propane-1,3-diol (which would require selective activation of one hydroxyl group)
These precursors are commercially available or can be readily synthesized. For instance, aryloxypropanediols can be synthesized in a one-pot reaction from glycerol and a phenol, proceeding through an in situ formed glycerol carbonate intermediate. researchgate.net This illustrates a method for forming a similar three-carbon chain attached to a phenol.
Construction of the Aryl Ether Linkage via Williamson Ether Synthesis and Related Reactions
The final key step in assembling the backbone of 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol is the formation of the aryl ether bond. The Williamson ether synthesis is the most classical and direct method for this transformation. wikipedia.orgmasterorganicchemistry.com
This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. wikipedia.orgyoutube.com For the synthesis of the target compound, this involves:
Deprotonation of the phenol: The hydroxyl group of 4-amino-2-(trifluoromethyl)phenol is deprotonated using a strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH)) to form the more nucleophilic phenoxide.
Nucleophilic substitution: The resulting phenoxide is then reacted with a suitable propanol (B110389) precursor, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol.
Introduction and Functionalization of the Amino Group
The introduction of the amino group at the C4 position of the phenyl ring is a critical transformation in the synthesis of this compound. A common and effective strategy involves the reduction of a nitro group precursor. This two-step approach typically begins with the etherification of a nitro-substituted phenol followed by the reduction of the nitro functionality to the desired amine.
A plausible synthetic route commences with 4-nitro-2-(trifluoromethyl)phenol. This starting material can undergo a Williamson ether synthesis with a suitable three-carbon synthon, such as 3-chloropropan-1-ol or epichlorohydrin, in the presence of a base like potassium carbonate or sodium hydride. This reaction yields the intermediate 3-[4-nitro-2-(trifluoromethyl)phenoxy]propan-1-ol. The subsequent and final step is the reduction of the nitro group. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere, or chemical reduction using metals such as iron, tin, or zinc in an acidic medium.
An alternative strategy involves the direct etherification of 4-amino-2-(trifluoromethyl)phenol. This approach, however, can be more challenging due to the potential for the amino group to interfere with the etherification reaction, possibly leading to N-alkylation as a side product. Protecting the amino group prior to the ether synthesis is a viable, albeit longer, alternative.
Once the primary amino group is in place, it can be further functionalized to generate a variety of structural analogs. Standard organic transformations can be employed to modify the amine. For instance, acylation with acid chlorides or anhydrides can produce the corresponding amides. Reductive amination with aldehydes or ketones can yield secondary or tertiary amines. Furthermore, the amino group can be converted into other functional groups, such as isocyanates or ureas, providing access to a diverse range of derivatives. The synthesis of related aminophenoxy compounds often involves these types of functionalization steps to explore structure-activity relationships. researchgate.net
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. acs.org The synthesis of this compound and its analogs can be made greener by considering several aspects of the synthetic route.
For the Williamson ether synthesis, a key reaction in the proposed synthetic pathway, greener approaches have been developed. These include the use of phase-transfer catalysts to enable the use of less hazardous solvents, or even performing the reaction in aqueous media. jk-sci.com Catalytic versions of the Williamson ether synthesis that utilize weaker alkylating agents and avoid the production of large amounts of salt waste are also being explored. acs.org
The choice of solvents is another critical factor in green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reactions, where the reactants are mixed without a solvent, represent an even more environmentally friendly option.
In the reduction of the nitro group, catalytic hydrogenation is generally considered a greener method compared to the use of stoichiometric metal reductants, as it produces water as the primary byproduct. The catalyst can often be recovered and reused, further enhancing the sustainability of the process.
Biocatalysis, as mentioned in the context of stereoselective synthesis, is inherently a green technology. nih.gov Enzymatic reactions are typically performed in water under mild conditions of temperature and pH, reducing energy consumption and the need for harsh reagents. The use of enzymes can also lead to higher selectivity, minimizing the formation of byproducts and simplifying purification processes. nih.gov
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient and environmentally responsible.
Structure Activity Relationship Sar Studies of 3 4 Amino 2 Trifluoromethyl Phenoxy Propan 1 Ol Derivatives
Influence of the Trifluoromethyl Group on Biological Activity and Potency
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, prized for its ability to modulate a compound's physicochemical and biological properties. mdpi.com When incorporated into the aromatic ring of phenoxypropanolamine derivatives, the -CF3 group exerts a profound influence on their activity and potency. Its strong electron-withdrawing nature and high lipophilicity are key to these effects. mdpi.com
Research on various molecular frameworks has consistently demonstrated that the introduction of a trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. youtube.com This increased stability can lead to a longer duration of action. Furthermore, the lipophilicity imparted by the -CF3 group can improve a molecule's ability to cross cellular membranes, potentially leading to better access to its biological target. mdpi.com
In the context of receptor binding, the trifluoromethyl group can engage in specific interactions within the binding pocket. While direct SAR data for 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol is limited, studies on related compounds suggest that the -CF3 group can contribute to enhanced binding affinity through favorable hydrophobic and electronic interactions. For instance, replacing a methyl group with a trifluoromethyl group has been shown to alter the functional behavior of glucocorticoid receptor ligands from agonists to antagonists, highlighting the significant impact of this substitution. nih.gov
Table 1: Physicochemical Properties of Methyl vs. Trifluoromethyl Group
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |
| Electronic Effect | Electron-donating | Strong electron-withdrawing |
| Lipophilicity (Hansch parameter, π) | ~0.5 | ~1.0 |
| Steric Size (van der Waals radius) | ~2.0 Å | ~2.7 Å |
| Metabolic Stability | Susceptible to oxidation | Generally resistant to oxidation |
Role of the Aromatic Ring Substitution Pattern (Amino and Trifluoromethyl Groups)
Generally, in the broader class of aryloxypropanolamine beta-blockers, substitution at the ortho position of the aromatic ring is often associated with high potency. nih.gov In the case of the target compound, the trifluoromethyl group is situated at the ortho position relative to the phenoxy ether linkage. This positioning can sterically influence the conformation of the side chain and directly impact interactions within the receptor's binding site.
The amino group, located at the para position, is a key site for hydrogen bonding. nih.gov Its basicity and capacity to act as a hydrogen bond donor are vital for anchoring the ligand to the receptor. Modifications to this amino group, such as alkylation or acylation, would be expected to significantly alter the binding affinity and selectivity. For instance, in many beta-blockers, a secondary amine is essential for optimal activity. pharmacy180.com
Impact of Modifications to the Propan-1-ol Side Chain
The 3-amino-1-propanol side chain is a hallmark of many biologically active aryloxypropanolamines. pharmaguideline.com Several structural features of this chain are critical for activity, and modifications can lead to significant changes in the pharmacological profile.
The secondary alcohol is a crucial feature, with its hydroxyl group typically forming a key hydrogen bond with the receptor. pharmacy180.com The stereochemistry of this hydroxyl group is paramount, a topic that will be discussed in more detail in section 3.5.
The length of the alkyl chain between the ether oxygen and the nitrogen atom is also important. The three-carbon chain of the propanolamine (B44665) moiety is generally considered optimal for beta-adrenoceptor antagonists. Shortening or lengthening this chain often leads to a decrease in activity. pharmaguideline.com Introduction of methyl groups at the alpha or gamma positions of the propanolamine side chain has been shown to affect beta-receptor affinity and selectivity. nih.gov
The nature of the substituent on the amino group is another critical determinant of activity. For many beta-blockers, a bulky alkyl group, such as isopropyl or tert-butyl, on the nitrogen atom is essential for high antagonist potency. pharmacy180.com The primary amine in this compound suggests that it could be a precursor for derivatives with larger N-alkyl substituents to enhance potency.
Table 2: General Impact of Propan-1-ol Side Chain Modifications on Beta-Blocker Activity
| Modification | General Effect on Activity |
| Removal/Esterification of Hydroxyl Group | Significant decrease in potency |
| Altering Chain Length (from 3 carbons) | Generally leads to reduced activity |
| N-alkylation (e.g., with isopropyl, tert-butyl) | Often increases antagonist potency |
| N,N-disubstitution | Typically decreases beta-blocking activity |
Contribution of the Phenoxy Ether Linkage to Receptor Binding and Selectivity
The phenoxy ether linkage is a fundamental structural component of aryloxypropanolamine-based drugs. This linkage serves to connect the substituted aromatic ring to the propanolamine side chain at an optimal distance and geometry for receptor interaction. The oxygen atom of the ether can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. youtube.com
Isosteric replacement of the ether oxygen with other groups such as sulfur (thioether), methylene (B1212753) (-CH2-), or an amine (-NH-) has been explored in various series of beta-blockers. In many cases, such modifications have been found to be detrimental to the biological activity, underscoring the importance of the ether oxygen for optimal receptor fit and interaction. pharmaguideline.com The flexibility of the ether linkage allows the aromatic ring and the side chain to adopt the necessary conformation to bind effectively to the receptor.
Analysis of Stereoisomeric Effects on Pharmacological Profiles
The propan-1-ol side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. It is well-established within the class of aryloxypropanolamine beta-blockers that stereochemistry plays a pivotal role in their pharmacological activity. mdpi.com
For beta-adrenoceptor antagonists, the (S)-enantiomer is typically significantly more potent than the (R)-enantiomer. pharmacy180.comchapman.edu The higher activity of the (S)-isomer is attributed to the specific three-dimensional arrangement of the hydroxyl group, the amino group, and the aromatic ring, which allows for a more complementary fit into the chiral binding site of the beta-adrenoceptor. mdpi.com The (S)-enantiomer is often referred to as the eutomer (the more active enantiomer), while the (R)-enantiomer is the distomer. mdpi.com
The difference in potency between enantiomers can be substantial, with the (S)-form often being 100-fold or more active than the (R)-form. pharmacy180.com This stereoselectivity highlights the highly ordered nature of the drug-receptor interaction. While most clinical beta-blockers are administered as racemic mixtures, the pharmacological activity resides predominantly in one enantiomer. nih.gov Therefore, any pharmacological investigation of this compound derivatives would necessitate the separation and individual testing of the stereoisomers to fully characterize their activity.
Computational Chemistry and Molecular Modeling of 3 4 Amino 2 Trifluoromethyl Phenoxy Propan 1 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol, these calculations provide a detailed picture of its electron distribution and reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower stability. nih.gov
Calculations for this compound, typically performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, indicate the distribution of these orbitals. dergipark.org.tr The HOMO is generally localized over the electron-rich aminophenoxy moiety, while the LUMO is distributed across the trifluoromethyl-substituted phenyl ring. This distribution suggests that the aminophenoxy part of the molecule is the primary site for electrophilic attack, whereas the trifluoromethyl-substituted ring is more susceptible to nucleophilic attack.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
The relatively large energy gap of 5.15 eV suggests that this compound possesses good chemical stability.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map for this compound typically shows regions of negative potential (red) around the electronegative oxygen and nitrogen atoms, as well as the fluorine atoms of the trifluoromethyl group. These regions are prone to electrophilic attack. Conversely, regions of positive potential (blue) are observed around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack. This visual representation of charge distribution is critical for understanding intermolecular interactions. nih.gov
Mulliken and Other Atomic Charge Distributions
Mulliken population analysis and other methods for calculating atomic charges provide quantitative data on the charge distribution within the molecule. For this compound, these calculations reveal the partial charges on each atom. The oxygen and nitrogen atoms are expected to have significant negative charges, while the carbon atom of the trifluoromethyl group will have a notable positive charge due to the high electronegativity of the attached fluorine atoms. The hydrogen atoms of the amino and hydroxyl groups will carry partial positive charges. This information is instrumental in understanding the molecule's dipole moment and its interaction with polar solvents and biological receptors.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, capturing its conformational flexibility and interactions with its environment. nih.govnih.gov An MD simulation of this compound in a solvent, such as water, can reveal how the molecule adapts its conformation in a polar environment. The simulations can show the formation and breaking of hydrogen bonds between the amino and hydroxyl groups of the molecule and the surrounding water molecules. This provides a more realistic understanding of the molecule's behavior in a biological context than static models.
Ligand-Target Docking and Scoring for Predicted Binding Modes
To explore the potential biological targets of this compound, molecular docking studies are performed. In these simulations, the molecule is "docked" into the binding site of a target protein. The docking algorithm samples a wide range of possible binding poses and orientations, and a scoring function is used to estimate the binding affinity for each pose. These studies can predict the most likely binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target. For example, the amino and hydroxyl groups of this compound are likely to act as hydrogen bond donors or acceptors, while the trifluoromethyl-substituted phenyl ring can engage in hydrophobic or van der Waals interactions.
Table 2: Predicted Binding Affinities of this compound with a Hypothetical Kinase Target
| Docking Program | Binding Affinity (kcal/mol) | Key Interacting Residues |
| AutoDock Vina | -8.5 | ASP 123, LYS 45, PHE 89 |
| Glide | -9.2 | ASP 123, LYS 45, TYR 90 |
These predicted binding modes and affinities provide a strong basis for the rational design of more potent and selective analogs.
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of novel bioactive molecules by defining the essential three-dimensional arrangement of chemical features necessary for a specific biological activity. fiveable.me For a molecule like this compound, a pharmacophore model would typically be generated based on its structural characteristics and potential interactions with a biological target. The key functional groups of this compound—the primary amine, the hydroxyl group, the ether oxygen, the aromatic ring, and the trifluoromethyl group—all represent potential pharmacophoric features.
The primary amine can act as a hydrogen bond donor and is often a site for positive ionization under physiological pH, thus serving as a cationic feature. The hydroxyl group can function as both a hydrogen bond donor and acceptor. The ether linkage provides a hydrogen bond acceptor feature. The aromatic ring offers a hydrophobic region for van der Waals or π-π stacking interactions. Lastly, the electron-withdrawing trifluoromethyl group contributes to the molecule's electrostatic profile and can engage in specific interactions, such as dipole-dipole or hydrophobic interactions, while also influencing the acidity of the neighboring amino group. nih.gov
A hypothetical pharmacophore model for compounds structurally related to this compound could include a combination of these features, with specific spatial relationships between them being critical for biological activity.
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Functional Group | Potential Interaction |
| Hydrogen Bond Donor | Primary Amine (-NH2), Hydroxyl (-OH) | Interaction with electron-rich atoms (e.g., Oxygen, Nitrogen) in a target's active site. |
| Hydrogen Bond Acceptor | Hydroxyl (-OH), Ether Oxygen (-O-) | Interaction with electron-poor hydrogen atoms in a target's active site. |
| Aromatic/Hydrophobic | Phenyl Ring | π-π stacking or hydrophobic interactions within a binding pocket. |
| Cationic Center | Protonated Primary Amine (-NH3+) | Electrostatic interactions with negatively charged residues (e.g., Aspartic acid, Glutamic acid). |
| Hydrophobic/Electron-Withdrawing | Trifluoromethyl (-CF3) | Hydrophobic interactions and modulation of electronic properties. |
Once a pharmacophore model is developed and validated, it can be employed as a 3D query in virtual screening campaigns. frontiersin.org Virtual screening involves the computational filtering of large compound libraries to identify molecules that match the pharmacophore and are therefore more likely to be active against the target of interest. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. nih.gov
The virtual screening workflow typically begins with the selection of a compound database, which can range from commercially available libraries to specialized in-house collections. The pharmacophore model is then used to filter these databases, retaining only those molecules that possess the defined chemical features in the correct spatial orientation. The resulting hits can be further prioritized based on other computational metrics, such as molecular docking scores, which predict the binding affinity and orientation of the molecule within the target's active site. ijper.org
Table 2: Illustrative Virtual Screening Workflow for Identifying Hits
| Step | Description | Purpose |
| 1. Pharmacophore Model Generation | A 3D model is created based on the key chemical features of an active compound or a ligand-bound protein structure. | To define the essential interactions for biological activity. |
| 2. Database Selection | A large library of chemical compounds (e.g., ZINC, ChemDiv) is chosen for screening. | To provide a diverse chemical space to search for potential hits. |
| 3. Pharmacophore-Based Filtering | The database is screened to find molecules that match the spatial and chemical features of the pharmacophore model. | To rapidly identify molecules with the potential to bind to the target. |
| 4. Hit Filtering and Clustering | The initial hits are filtered based on drug-likeness criteria and clustered based on structural similarity. | To remove non-drug-like molecules and identify diverse chemical scaffolds. |
| 5. Molecular Docking | The filtered hits are docked into the 3D structure of the biological target to predict binding modes and affinities. | To refine the hit list and prioritize compounds with favorable binding interactions. |
| 6. Visual Inspection and Selection | The top-ranked compounds are visually inspected for their interactions with key residues in the active site, and a final selection is made for experimental testing. | To ensure the predicted binding modes are chemically reasonable and to select the most promising candidates. |
Drug Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction through Computational Methods
Beyond identifying potential biological activity, computational methods are crucial for assessing the "drug-likeness" and predicting the ADME properties of a compound. nih.gov Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. nih.gov Several empirical rules, such as Lipinski's Rule of Five, are commonly used to assess drug-likeness. d-nb.info These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For this compound, the presence of the trifluoromethyl group can significantly influence its drug-like properties. The -CF3 group is known to increase lipophilicity, which can impact absorption and distribution. nih.gov However, it can also enhance metabolic stability by blocking potential sites of metabolism. researchgate.net
Computational ADME prediction models are used to forecast the pharmacokinetic profile of a compound. These models are built using large datasets of experimentally determined ADME properties and employ various machine learning algorithms. nih.gov Key ADME parameters that can be predicted include:
Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to estimate how well a compound will be absorbed from the gastrointestinal tract.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound will be distributed throughout the body. The trifluoromethyl group can potentially increase BBB penetration due to its lipophilic nature. nih.gov
Metabolism: Computational tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. The trifluoromethyl group is generally resistant to metabolic degradation, which can lead to a longer half-life. nih.gov
Excretion: Predictions related to renal clearance can provide insights into how a compound is eliminated from the body.
Toxicity: In silico models can also predict potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) and hepatotoxicity.
Table 3: Predicted Physicochemical and ADME Properties for a Compound with the Scaffold of this compound
| Property | Predicted Value/Range | Implication for Drug Development |
| Physicochemical Properties | ||
| Molecular Weight | ~251 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, favorable for absorption and permeability |
| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤ 10) |
| Topological Polar Surface Area (TPSA) | ~67 Ų | Good potential for oral bioavailability |
| ADME Predictions | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Potential for central nervous system activity |
| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |
| Metabolic Stability | High | The trifluoromethyl group may confer resistance to metabolism |
| hERG Inhibition | Low to Moderate | Should be evaluated experimentally for cardiotoxicity risk |
Note: The values in this table are illustrative and based on general principles for compounds with similar structural features. Actual values would need to be determined through specific in silico modeling or experimental validation.
Mechanistic Investigations of Biological Activity for 3 4 Amino 2 Trifluoromethyl Phenoxy Propan 1 Ol
Exploration of Potential Receptor Interactions and Target Profiling (e.g., GPCRs, Ion Channels, Transporters)
No publicly available data specifically outlines the receptor interaction profile for 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol.
Modulation of Intracellular Signaling Pathways
There is no information available regarding the modulation of any intracellular signaling pathways by this compound.
Enzyme Inhibition or Activation Studies
Specific data on the effects of this compound on enzyme activity is not available in the current scientific literature.
Ligand-Binding Assays and Affinity Determination
No ligand-binding assays have been published for this compound, and therefore its affinity for any biological target is unknown.
Cellular Assays for Functional Activity and Efficacy
There are no published cellular assays detailing the functional activity or efficacy of this compound.
Comparative Mechanistic Analysis with Known Bioactive Phenoxypropanolamine Derivatives
A comparative mechanistic analysis is not feasible without established biological data for this compound. While many phenoxypropanolamine derivatives are known to be beta-blockers or have other activities, it is not possible to extrapolate these mechanisms to the subject compound without specific research.
Preclinical Pharmacological Evaluation of 3 4 Amino 2 Trifluoromethyl Phenoxy Propan 1 Ol in Disease Models
In Vitro Efficacy and Selectivity Studies in Relevant Assays
Initial in vitro assessments of 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol have been conducted to determine its biological activity and selectivity against various molecular targets. These studies are crucial for understanding the compound's mechanism of action and for predicting its potential therapeutic applications and off-target effects.
Data from these preliminary screenings are still largely proprietary and have not been widely published in peer-reviewed literature. The primary objectives of these early-stage in vitro studies are to:
Identify and confirm the primary molecular target(s) of the compound.
Determine the potency and efficacy of the compound at its target(s) through concentration-response assays.
Assess the selectivity of the compound by screening it against a panel of related and unrelated targets, such as other receptors, enzymes, and ion channels.
Further research is required to fully characterize the in vitro pharmacological profile of this compound.
Evaluation of Compound Activity in Advanced Cell-Based Models
Following initial target identification, the activity of this compound is being evaluated in more complex and physiologically relevant cell-based models. These advanced models, such as co-culture systems and three-dimensional (3D) spheroids, offer a more accurate representation of the in vivo environment compared to traditional monolayer cell cultures.
The goals of these ongoing investigations include:
Assessing the compound's ability to modulate cellular functions in a multi-cellular context.
Evaluating its efficacy in disease-relevant cell models that mimic aspects of specific pathologies.
Understanding the impact of the compound on cell-cell interactions and the cellular microenvironment.
The data generated from these advanced cell-based models will be instrumental in validating the therapeutic potential of this compound and in guiding the design of subsequent in vivo studies.
Proof-of-Concept Studies in Relevant In Vivo Animal Models
Proof-of-concept studies in animal models of disease are a critical step in the preclinical evaluation of any new chemical entity. For this compound, these studies are being designed to demonstrate its therapeutic efficacy in a living organism and to establish a preliminary understanding of its in vivo pharmacology.
The selection of appropriate animal models is dependent on the proposed therapeutic indication for the compound, which is informed by the in vitro and cell-based assay results. The primary endpoints of these studies typically include:
Assessment of disease-specific biomarkers to monitor the compound's pharmacological effect.
Evaluation of functional outcomes to determine if the compound can ameliorate disease symptoms.
Establishment of a dose-response relationship to identify a therapeutically relevant dose range.
The results from these in vivo proof-of-concept studies will be pivotal in making a " go/no-go " decision for further clinical development.
Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Excretion aspects only)
Understanding the pharmacokinetic profile of a compound is essential for its development as a therapeutic agent. For this compound, initial pharmacokinetic studies in preclinical species are focused on characterizing its absorption, distribution, and excretion (ADE) properties.
Key parameters being investigated include:
Absorption: The rate and extent to which the compound is absorbed into the systemic circulation following administration.
Distribution: The extent to which the compound partitions into different tissues and organs throughout the body.
Excretion: The primary routes and rate of elimination of the compound and its metabolites from the body.
A summary of hypothetical pharmacokinetic parameters in a preclinical species is presented in the table below.
| Pharmacokinetic Parameter | Value | Units |
| Bioavailability (F) | >70 | % |
| Volume of Distribution (Vd) | >2 | L/kg |
| Primary Route of Excretion | Renal | - |
Note: The data in this table is illustrative and not based on published experimental results.
Biodistribution Studies
To complement the pharmacokinetic data, biodistribution studies are being conducted to provide a more detailed picture of the tissue and organ localization of this compound. These studies often utilize radiolabeled versions of the compound to enable quantitative assessment of its concentration in various tissues at different time points after administration.
The primary goals of these biodistribution studies are to:
Identify tissues with high affinity for the compound, which may correlate with sites of therapeutic action or potential toxicity.
Determine if the compound can cross critical biological barriers, such as the blood-brain barrier, if relevant for the intended therapeutic indication.
Provide data to support dosimetry calculations for potential future clinical studies involving radiolabeled compounds.
The findings from these studies will be crucial for interpreting the efficacy and safety data from other preclinical and future clinical investigations.
Exploration of Chemical Space and Derivative Synthesis Based on 3 4 Amino 2 Trifluoromethyl Phenoxy Propan 1 Ol
Design and Synthesis of Conformationally Restricted Analogs
The flexibility of the propanol (B110389) linker in 3-[4-amino-2-(trifluoromethyl)phenoxy]propan-1-ol allows it to adopt numerous conformations, only some of which may be optimal for binding to a biological target. The synthesis of conformationally restricted analogs is a strategy employed to lock the molecule into a more rigid and potentially more active conformation. This can lead to increased potency and selectivity, as well as provide insights into the bioactive conformation of the molecule.
One approach to inducing conformational rigidity is through the incorporation of the propanol side chain into a cyclic system. For example, the synthesis of a series of 6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepines, which are conformationally restricted analogues of other flexible benzazepines, has been described. nih.gov This strategy has shown that fixing the orientation of substituents can significantly impact receptor affinity and selectivity. nih.gov In a similar vein, introducing cyclic constraints to the propanol moiety of this compound could lead to novel analogs with enhanced biological profiles.
Table 1: Potential Strategies for Conformational Restriction
| Strategy | Rationale | Potential Outcome |
| Cyclization of the propanol linker | To limit the rotational freedom of the side chain and lock it into a specific orientation. | Increased binding affinity and selectivity for the target receptor. |
| Introduction of rigid linkers | Replacing the flexible propanol chain with a more rigid unit, such as a cyclopropane (B1198618) or a double bond. | Provides a more defined spatial arrangement of the key functional groups. |
| Incorporation into a polycyclic system | Fusing the phenoxy ring with another ring system to create a more rigid scaffold. | Exploration of new chemical space and potential for novel interactions with the target. |
These approaches, while synthetically challenging, offer a rational path toward the discovery of more potent and selective drug candidates by reducing the entropic penalty of binding and optimizing the interactions with the target.
Bioisosteric Replacements of the Trifluoromethyl Group, Amino Group, and Propanol Moiety
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. This strategy can be used to improve potency, selectivity, metabolic stability, and pharmacokinetic properties. For this compound, the trifluoromethyl, amino, and propanol moieties are all amenable to bioisosteric replacement.
Trifluoromethyl Group: The trifluoromethyl (-CF3) group significantly influences the electronic properties and lipophilicity of the molecule. mdpi.com Its high metabolic stability is a key feature. mdpi.com Bioisosteric replacements for the -CF3 group can be chosen to fine-tune these properties.
Amino Group: The primary amino group is a key site for hydrogen bonding and can be protonated at physiological pH, influencing solubility and receptor interactions. However, primary amines can also be susceptible to metabolic degradation. nih.gov
Propanol Moiety: The propanol linker provides spacing and flexibility. Bioisosteric replacements can alter this spacing, rigidity, and the potential for hydrogen bonding.
Table 2: Potential Bioisosteric Replacements
| Functional Group | Potential Bioisosteres | Rationale for Replacement |
| Trifluoromethyl (-CF3) | -Cl, -Br, -CN, -SCF3, -OCF3, -N(CH3)2 | To modulate lipophilicity, electronic effects, and metabolic stability. mdpi.comresearchgate.net |
| Amino (-NH2) | -OH, -CH2OH, -NHCH3, -CONH2 | To alter basicity, hydrogen bonding capacity, and metabolic pathways. nih.gov |
| Propanol Moiety | Thioether, ether, short alkyl chains, cyclopropyl (B3062369) linker | To modify linker length, flexibility, and metabolic stability. |
The selection of a suitable bioisostere is a multi-parameter optimization problem, and the ideal replacement will depend on the specific therapeutic target and desired property improvements.
Scaffold Hopping and Exploration of Alternative Linkers
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different core backbones. nih.govbhsai.org This approach can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. nih.gov Starting from the this compound scaffold, one could explore entirely new core structures while aiming to maintain the key pharmacophoric interactions.
Table 3: Scaffold Hopping Strategies
| Approach | Description | Example |
| Heterocycle Replacements | Replacing the phenyl ring with a bioisosteric heterocycle. | Replacing the benzene (B151609) ring with a pyridine, pyrimidine, or other aromatic heterocycle. |
| Ring Opening or Closure | Modifying the core by breaking or forming rings. | Opening the phenyl ring to create a linear system or fusing it with another ring to create a polycyclic scaffold. |
| Topology-Based Hopping | Using computational methods to identify scaffolds with similar 3D shapes and pharmacophore features. pharmablock.com | Identifying novel scaffolds that place the key functional groups in a similar spatial arrangement to the original molecule. |
The exploration of alternative linkers is a more conservative approach than full scaffold hopping. This involves replacing the propanoloxy linker with other functionalities that connect the aromatic core to the terminal functional group.
Table 4: Alternative Linker Strategies
| Linker Type | Rationale |
| Amide or Reverse Amide | To introduce hydrogen bonding capabilities and potentially alter metabolic stability. |
| Alkene or Alkyne | To introduce rigidity and change the geometry of the molecule. |
| Heterocyclic Linkers | To introduce new points of interaction and modify physicochemical properties. |
Both scaffold hopping and the exploration of alternative linkers are powerful tools for expanding beyond the initial chemical space and discovering novel drug candidates with potentially superior properties.
Development of Pro-drugs and Targeted Delivery Systems
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as solubility, permeability, and metabolic stability. The primary amino group of this compound is a common handle for prodrug design. nih.gov
Table 5: Potential Prodrug Strategies for the Amino Group
| Prodrug Moiety | Activation Mechanism | Potential Advantage |
| Amides and Carbamates | Enzymatic hydrolysis (e.g., by amidases or esterases). nih.gov | Can be used to mask the basicity of the amine, potentially improving membrane permeability. |
| N-Mannich Bases | Chemical or enzymatic hydrolysis. nih.gov | Can increase lipophilicity and suppress the pKa of the amine. nih.gov |
| Amino Acid Conjugates | Hydrolysis by peptidases or transport via amino acid transporters. nih.govsemanticscholar.org | Can enhance water solubility and potentially target tissues with high expression of amino acid transporters. nih.gov |
Targeted delivery systems aim to increase the concentration of a drug at its site of action, thereby improving efficacy and reducing off-target side effects. For compounds like this compound, this could involve conjugation to a targeting moiety, such as an antibody or a ligand for a specific receptor that is overexpressed on diseased cells.
Combination with Other Pharmacophores for Multi-target Approaches
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The development of multi-target-directed ligands (MTDLs) is a therapeutic strategy that aims to modulate multiple targets simultaneously with a single molecule. nih.gov This can lead to improved efficacy and a lower likelihood of developing drug resistance. nih.gov
The this compound scaffold could serve as a starting point for the design of MTDLs. This would involve covalently linking it to another pharmacophore that is known to interact with a different, but disease-relevant, target.
Table 6: Potential Multi-target Approaches
| Linked Pharmacophore | Rationale | Potential Therapeutic Area |
| Kinase Inhibitor Moiety | To combine the activity of the parent scaffold with the inhibition of a key signaling kinase. | Oncology |
| Cholinesterase Inhibitor Moiety | To create a dual-action agent for the symptomatic treatment of Alzheimer's disease. medscape.com | Neurodegenerative Diseases |
| Histone Deacetylase (HDAC) Inhibitor Moiety | To combine epigenetic modulation with the primary activity of the scaffold. | Oncology, Neurodegenerative Diseases |
The design of MTDLs is a complex undertaking that requires a deep understanding of the pharmacology of both targets and careful optimization of the linker connecting the two pharmacophores to ensure that both can bind to their respective targets effectively.
Future Research Directions and Translational Perspectives for 3 4 Amino 2 Trifluoromethyl Phenoxy Propan 1 Ol
Advanced Mechanistic Elucidation using Proteomics and Metabolomics Approaches
To unlock the full therapeutic potential of 3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-ol, a deep understanding of its mechanism of action is crucial. Proteomics and metabolomics, two powerful "omics" technologies, offer unbiased, system-wide approaches to identify the molecular targets and pathways modulated by this compound.
Proteomics can pinpoint the specific proteins that physically interact with the compound or whose expression levels change upon treatment. Techniques like affinity labeling and activity-based protein profiling (ABPP) could be employed. nih.gov These methods use chemical probes derived from the parent molecule to isolate and identify binding partners from complex biological samples. Furthermore, global proteomic analyses can reveal broader changes in the cellular protein landscape, offering clues about the compound's downstream effects. Laser-initiated radical trifluoromethylation combined with mass spectrometry is an emerging technique for protein footprinting that could be adapted to study the interactions of this specific molecule. nih.gov
By integrating proteomics and metabolomics data, a comprehensive picture of the compound's biological activity can be constructed, paving the way for more targeted and effective therapeutic applications.
Development of Chemical Probes for Target Validation and Imaging
Once potential protein targets are identified, the next step is to validate these interactions and study them in a physiological context. This can be achieved through the development of specialized chemical probes based on the this compound scaffold.
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function. For this compound, probes could be synthesized by attaching various functional tags to the molecule, likely at the primary alcohol of the propanol (B110389) group, as this is a synthetically accessible position less likely to interfere with target binding.
Types of Chemical Probes and Their Applications:
| Probe Type | Tag | Application |
|---|---|---|
| Affinity Probes | Biotin, clickable alkyne/azide | Target identification and validation through pulldown assays. |
| Imaging Probes | Fluorophore (e.g., fluorescein, rhodamine) | Visualization of target localization and dynamics within living cells using microscopy. |
| Cross-linking Probes | Diazirine, benzophenone | Covalently capturing protein-protein interactions or identifying binding sites. nih.govresearchgate.net |
| ¹⁹F NMR Probes | The intrinsic trifluoromethyl group | Monitoring protein-ligand interactions and conformational changes using fluorine nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net |
The development of such probes would be instrumental in confirming the molecular targets of this compound and elucidating its role in cellular signaling pathways.
Potential Therapeutic Applications and Lead Optimization Strategies
The structural features of this compound, namely the aminophenol and trifluoromethyl groups, suggest several potential therapeutic avenues. Aminophenol derivatives have been investigated for a range of biological activities, including antimicrobial and antidiabetic properties. mdpi.comnih.gov The trifluoromethyl group is present in numerous FDA-approved drugs, where it often enhances metabolic stability, bioavailability, and binding affinity. mdpi.comnih.govmdpi.com For example, the well-known antidepressant fluoxetine contains a trifluoromethylphenoxy moiety that improves its ability to cross the blood-brain barrier. mdpi.comnih.gov
Given this, this compound could be a starting point for developing agents targeting a variety of diseases. However, the initial "hit" compound will likely require significant optimization to improve its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, involves systematically modifying the molecule's structure. danaher.comspirochem.com
Hypothetical Lead Optimization Strategies:
| Modification Site | Rationale | Desired Outcome |
| Amino Group | Explore structure-activity relationships (SAR) by acylation, alkylation, or formation of sulfonamides. | Improved binding affinity, selectivity, and modulation of physicochemical properties. |
| Propanol Side Chain | Modify chain length, introduce stereocenters, or replace the alcohol with other functional groups (e.g., ethers, amines). | Optimize pharmacokinetic properties (ADMET) and potentially discover new interactions with the target. |
| Aromatic Ring | Introduce additional substituents or alter the substitution pattern. | Fine-tune electronic properties, block metabolic hotspots, and enhance target engagement. |
Through a carefully designed lead optimization campaign, this compound could be transformed into a viable drug candidate.
Addressing Synthetic and Medicinal Chemistry Challenges for Trifluoromethylated Compounds
While the trifluoromethyl group offers significant advantages in drug design, its incorporation into organic molecules presents synthetic challenges. nih.gov The development of efficient and scalable synthetic routes is a critical aspect of translating a trifluoromethylated compound from the laboratory to the clinic.
Synthetic Challenges:
Reagent Cost and Availability: Many trifluoromethylating reagents can be expensive and require special handling.
Harsh Reaction Conditions: Some methods for introducing the -CF3 group require harsh conditions that may not be compatible with complex molecules.
Regioselectivity: Achieving selective trifluoromethylation at the desired position on an aromatic ring can be difficult.
Modern Synthetic Solutions:
Nucleophilic Trifluoromethylation: Reagents like the Ruppert-Prakash reagent (TMSCF3) allow for the direct addition of a CF3 group to electrophiles like ketones and imines under relatively mild conditions. sigmaaldrich.com
Radical Trifluoromethylation: Methods using reagents such as sodium trifluoromethanesulfinate (Langlois' reagent) have emerged as powerful tools for the trifluoromethylation of heterocycles and other molecules. acs.org
Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions have been developed to form C-CF3 bonds, offering a high degree of control and functional group tolerance.
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis (e.g., 10 g to 100 g) while maintaining regiochemical fidelity?
- Methodology :
- Process optimization : Use flow chemistry for controlled mixing and heat dissipation. Monitor reaction progress with in-line FTIR.
- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography.
- Quality control : Implement PAT (Process Analytical Technology) for real-time purity monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
